

Synthesis of Barium Azide from Barium Carbonate: A Technical Guide

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Compound of Interest

Compound Name: Barium azide

Cat. No.: B098342

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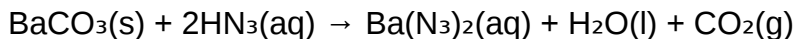
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **barium azide** ($\text{Ba}(\text{N}_3)_2$) from barium carbonate (BaCO_3). It covers the core chemical principles, a detailed experimental protocol, safety considerations, and data relevant to the synthesis and properties of the final product. **Barium azide** is a significant inorganic compound, primarily utilized as a precursor for other metal azides and for the generation of high-purity nitrogen gas through thermal decomposition.^{[1][2]}

Core Principles and Reaction Pathway

The synthesis of **barium azide** from barium carbonate is fundamentally an acid-base neutralization reaction. Barium carbonate, a poorly water-soluble salt of a weak acid (carbonic acid), is reacted with hydrazoic acid (HN_3), a highly toxic and volatile weak acid.

The overall chemical equation for the reaction is:



This method is a historically significant route for producing high-purity **barium azide** as it avoids the introduction of halide contaminants that can occur with other metathesis reactions.^[1] However, it is considered a dangerous route due to the extreme hazards associated with hydrazoic acid.^[1]

Safety and Hazard Management

Extreme caution must be exercised throughout this entire procedure.

- **Barium Azide** ($\text{Ba}(\text{N}_3)_2$): **Barium azide** is a highly poisonous and shock-sensitive explosive. [1] Its sensitivity to mechanical shock is less than that of lead(II) azide, and the wet compound is significantly less sensitive than when dry. [1][3] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and heavy-duty gloves. [4] Metal spatulas or tools should be avoided to prevent the formation of highly sensitive heavy metal azides. [4][5]
- **Hydrazoic Acid** (HN_3): Hydrazoic acid is a highly toxic, volatile, and dangerously explosive liquid. [1][5][6] It poses a severe inhalation hazard. [4] Due to these risks, hydrazoic acid is almost exclusively generated in situ for immediate consumption. [7][8] The generation process itself, typically by acidifying a solution of sodium azide, is extremely hazardous and must be performed in a well-ventilated fume hood behind a blast shield. [4][9]
- **Waste Disposal**: Azide-containing waste must be collected separately and never mixed with acidic wastes, which could generate explosive hydrazoic acid. [5] **Barium azide** can be destroyed using acidified sodium nitrite. [1]

Experimental Protocol: Synthesis via Hydrazoic Acid Neutralization

This protocol describes a laboratory-scale synthesis. All operations involving hydrazoic acid must be conducted in a certified chemical fume hood with the sash lowered and a blast shield in place.

Materials and Equipment:

- Barium Carbonate (BaCO_3), high purity
- Sodium Azide (NaN_3)
- Sulfuric Acid (H_2SO_4), concentrated
- Distilled, deionized water

- Three-neck round-bottom flask with magnetic stirrer
- Dropping funnel
- Condenser
- Heating mantle
- Filtration apparatus (Büchner funnel, filter paper)
- Crystallizing dish

Procedure:

- Preparation of Barium Carbonate Slurry: In the three-neck flask, prepare a stirred slurry of barium carbonate in distilled water. The exact concentration is not critical, but a stirrable suspension is required.
- In Situ Generation and Reaction of Hydrazoic Acid:
 - WARNING: This step is the most hazardous part of the procedure. Hydrazoic acid is generated by the controlled acidification of an alkali metal azide.[\[10\]](#)[\[11\]](#)
 - In a separate apparatus designed for generating volatile, hazardous gases, slowly add a stoichiometric amount of acid (e.g., sulfuric acid) to a cooled, aqueous solution of sodium azide.
 - Carefully bubble the gaseous hydrazoic acid evolved from the generator through the stirred barium carbonate slurry. The use of a continuous flow reactor can enhance safety by ensuring only small amounts of HN_3 are present at any time.[\[7\]](#)
 - Continue the addition until the effervescence of carbon dioxide from the slurry ceases, indicating the complete reaction of the barium carbonate.
- Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted barium carbonate or other solid impurities.

- Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of **barium azide**.
- Isolation and Drying:
 - Collect the white, crystalline **barium azide** by vacuum filtration.
 - Wash the crystals sparingly with ice-cold distilled water, followed by a wash with a solvent in which **barium azide** is insoluble, such as acetone or diethyl ether, to aid drying.^[1]
 - CRITICAL: Do not dry the product completely if it is to be stored. **Barium azide** should be stored as a wet solid (wetted with not less than 50% water) to reduce its sensitivity to shock and heat.^{[1][3]} If anhydrous material is required for immediate use, it must be dried in small quantities at a low temperature, away from heat, friction, and light.

Data Presentation

Table 1: Physicochemical Properties of **Barium Azide**

Property	Value	Reference(s)
Chemical Formula	$\text{Ba}(\text{N}_3)_2$	^[1]
Molar Mass	221.37 g/mol	^[1]
Appearance	White crystalline solid	^{[1][3]}
Density	2.936 g/cm ³	^[1]
Melting Point	126 °C (259 °F; 399 K)	^[1]
Boiling Point	Detonation starts in the range of 160-225 °C	^[1]
Solubility in Water	15.36 g/100 mL at 20 °C	^{[1][3]}

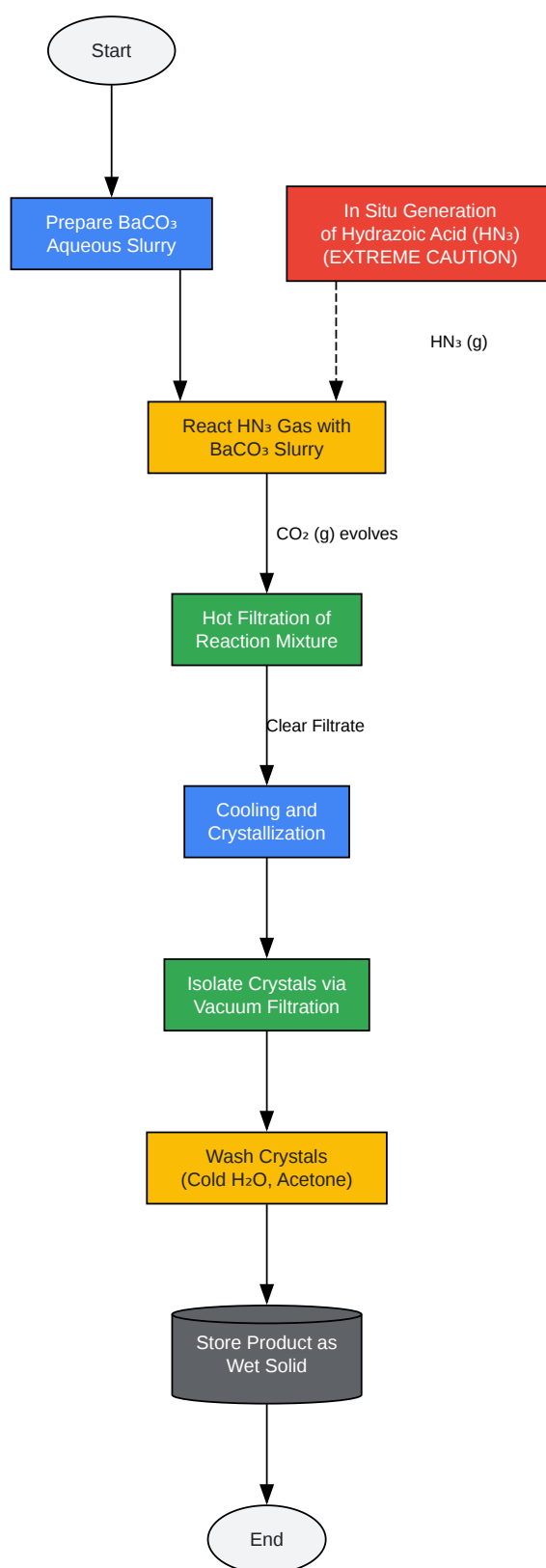
| Solubility in Ethanol | 0.017 g/100 mL at 16 °C |^[1] |

Table 2: Solubility of **Barium Azide** in Water at Various Temperatures

Temperature (°C)	Solubility (g/100 mL)	Reference(s)
0	11.5	[1] [12]
15.7	14.98	[1] [12]
20.0	15.36	[1] [12]
52.1	22.73	[1] [12]

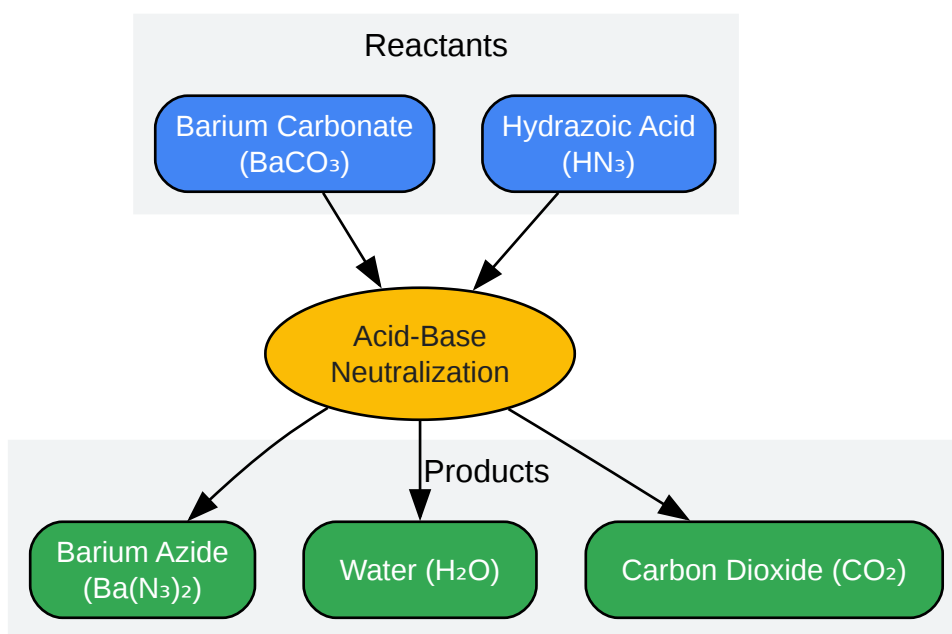
| 70.0 | 24.75 | [\[1\]](#)[\[12\]](#) |

Visualizations



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Caption: Experimental workflow for the synthesis of **barium azide** from barium carbonate.

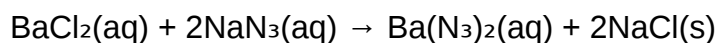


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Caption: Logical relationship between reactants and products in the synthesis.

Alternative Synthetic Routes

For safety reasons, alternative methods are often preferred. A common safer route involves the metathesis reaction between a soluble barium salt, like barium chloride or bromide, and an alkali metal azide, such as sodium azide.[1][12]



While this route avoids the use of hydrazoic acid, the final **barium azide** solution may contain halide contaminants which can be difficult to remove completely.[2]

Thermal Decomposition

A primary application of **barium azide** is the production of ultra-pure nitrogen gas. When heated in an inert atmosphere, it decomposes to metallic barium and nitrogen gas.[1][13]



The metallic barium produced also acts as a "getter," a material that captures residual gases in vacuum applications.[2] The activation energy for the growth of decomposition nuclei has been found to be 23.5 kcal.[15]

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